Pyrrolidin-3-ylmethyl-carbamic acid benzyl ester

Description

Systematic IUPAC Nomenclature and Structural Representation

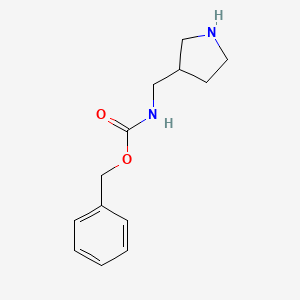

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is benzyl N-(pyrrolidin-3-ylmethyl)carbamate, which precisely describes the structural connectivity and functional group arrangement. This nomenclature follows the standard IUPAC conventions for carbamate compounds, where the benzyl group serves as the alcohol component of the ester linkage, while the N-(pyrrolidin-3-ylmethyl) portion represents the amine component of the carbamate functional group. The structural representation reveals a pyrrolidine ring, which is a saturated five-membered heterocycle containing one nitrogen atom, with the carbamate substituent attached at the 3-position of the ring through a methylene linker.

The three-dimensional molecular structure demonstrates specific stereochemical considerations, as the pyrrolidine ring adopts a puckered conformation that influences the overall molecular geometry and potential biological interactions. The carbamate functional group exhibits planar characteristics due to resonance stabilization between the nitrogen lone pair and the carbonyl group, which affects the compound's reactivity patterns and stability profile. The benzyl protecting group provides steric bulk and electronic stabilization to the carbamate moiety, making it resistant to certain hydrolytic conditions while remaining removable under specific deprotection protocols commonly employed in organic synthesis.

Alternative Synonyms and Registry Identifiers

This compound is known by several alternative names and synonyms that reflect different naming conventions and structural emphasis points within the chemical literature. The compound is frequently referenced as (3-pyrrolidinylmethyl)-carbamic acid benzyl ester, which emphasizes the pyrrolidine ring numbering system and the carbamic acid derivation of the functional group. Additional synonymous designations include benzyl (pyrrolidin-3-ylmethyl)carbamate and this compound, each providing slightly different perspectives on the molecular connectivity and functional group priorities.

The primary Chemical Abstracts Service registry number for this compound is 1038350-84-3, which serves as the definitive identifier for database searches and chemical procurement purposes. The MDL number assigned to this compound is MFCD07772073, providing an additional layer of identification within chemical information systems. These registry identifiers are crucial for ensuring accurate compound identification across different chemical databases and supplier catalogs, particularly given the structural complexity and potential for isomeric variations within the pyrrolidine carbamate family.

| Registry System | Identifier | Source |

|---|---|---|

| Chemical Abstracts Service Number | 1038350-84-3 | |

| MDL Number | MFCD07772073 | |

| PubChem Compound Identifier | 45072210 |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₈N₂O₂, indicating a composition of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This molecular formula reflects the structural complexity of the compound, incorporating the aromatic benzyl group (C₇H₇), the saturated pyrrolidine ring system (C₄H₈N), the methylene linker (CH₂), and the carbamate functional group (CONH). The presence of two nitrogen atoms distinguishes this compound from simpler carbamate structures, with one nitrogen integrated within the pyrrolidine ring and the second forming the carbamate linkage.

The molecular weight calculations consistently report a value of 234.29 grams per mole across multiple authoritative sources, providing confidence in this fundamental physical property. This molecular weight places the compound within a range suitable for pharmaceutical applications, as it falls below typical molecular weight thresholds associated with drug-like properties while maintaining sufficient structural complexity for specific biological interactions. The relatively compact molecular size combined with the presence of both hydrophilic (carbamate) and lipophilic (benzyl, pyrrolidine) regions suggests favorable pharmacokinetic characteristics for potential therapeutic applications.

The elemental composition analysis reveals that carbon represents the dominant atomic constituent, comprising approximately two-thirds of the total atom count, which is consistent with the aromatic and aliphatic carbon framework of the molecule. The hydrogen-to-carbon ratio of 1.38 reflects the saturated nature of the pyrrolidine ring and the methylene groups, while the presence of heteroatoms (nitrogen and oxygen) provides sites for hydrogen bonding interactions that influence solubility and biological activity profiles. The balanced distribution of heteroatoms throughout the molecular structure contributes to the compound's versatility as a synthetic intermediate and its potential for diverse chemical transformations in pharmaceutical research applications.

Properties

IUPAC Name |

benzyl N-(pyrrolidin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(15-9-12-6-7-14-8-12)17-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZPSEQCVNAHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662458 | |

| Record name | Benzyl [(pyrrolidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038350-84-3 | |

| Record name | Benzyl [(pyrrolidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Pyrrolidin-3-ylmethyl-carbamic acid benzyl ester is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological mechanisms, therapeutic potentials, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring, a carbamic acid moiety, and a benzyl ester group. Its molecular formula is with a molecular weight of approximately 262.35 g/mol. The structural complexity of this compound allows for diverse chemical interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The mechanism includes:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This modulation can influence various biochemical pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

- Receptor Interaction : By interacting with certain receptors, the compound may alter signal transduction pathways, which is crucial for developing drugs targeting neurodegenerative disorders and other diseases .

Biological Activities

Research has indicated several notable biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties, making it a potential candidate for treating infections.

- Anticancer Properties : Preliminary findings indicate that the compound may have anticancer effects by modulating cell proliferation and inducing apoptosis in cancer cells .

- Neuroprotective Effects : In silico studies have shown potential neuroprotective effects, particularly against amyloid-beta peptide aggregation, which is significant in Alzheimer's disease research .

Data Table: Biological Activities Overview

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Potential to inhibit amyloid-beta aggregation |

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations below 10 µM, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotective Mechanism

In another investigation focused on neurodegenerative diseases, researchers utilized molecular docking techniques to predict the binding affinity of the compound to human cathepsin B. The findings revealed favorable interactions that could inhibit proteolytic activity associated with neurodegeneration .

Scientific Research Applications

Anticancer Properties

Research indicates that pyrrolidin-3-ylmethyl-carbamic acid benzyl ester exhibits notable anticancer properties. Studies have shown that it can inhibit specific cancer cell lines by modulating enzyme activity or receptor binding. For example, its interaction with the Polo-like kinase (Plk1) has been explored, revealing potential as an inhibitor for cancer therapy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Its ability to interact with neurotransmitter receptors suggests it may have applications in treating neurodegenerative diseases . The structural features that facilitate binding to these receptors could lead to the development of novel therapeutics targeting conditions like Alzheimer's and Parkinson's disease.

Organic Synthesis Applications

This compound serves as an important building block in organic synthesis. Its structural complexity allows for various chemical transformations, including:

- Nucleophilic Substitution Reactions : The benzyl ester can undergo nucleophilic substitution to form different derivatives.

- Reduction Reactions : Reduction can convert the ester into alcohols, which are useful intermediates in synthetic pathways.

Synthesis Pathways

The synthesis of this compound typically involves several steps that can include:

- Formation of the pyrrolidine ring.

- Introduction of the carbamic acid moiety.

- Esterification with benzyl alcohol.

This multi-step synthesis highlights the versatility and complexity involved in creating this compound.

Case Study 1: Inhibition of Plk1

In a study focused on the inhibition of Polo-like kinase 1 (Plk1), this compound was identified as a potent inhibitor. The structure–activity relationship (SAR) studies revealed that modifications to the compound could enhance its inhibitory activity significantly .

Case Study 2: Neuroprotective Mechanisms

Another study assessed the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that this compound reduced cell death and improved cell viability through modulation of antioxidant pathways .

Comparison with Similar Compounds

Substituted Pyrrolidinone Benzyl Esters

Compounds such as (5S)-6-Hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl-carbamic acid benzyl ester () share the benzyl ester and pyrrolidine moieties but differ in substituents. For example:

- Hydroxy and silanyloxy groups (e.g., (5S)-[6-(tert-Butyl-dimethyl-silanyloxy)-5-(2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester ) enhance steric bulk and alter solubility. These derivatives are synthesized via nucleophilic substitution or silylation reactions, differing from the simpler alkylation steps used for the parent compound .

- 3-Allyl-2-oxo-pyrrolidin-1-yl derivatives introduce unsaturated bonds, increasing reactivity toward electrophilic addition.

Key Difference : The presence of oxygen-containing substituents (e.g., hydroxyl, silanyloxy) in these analogs increases their metabolic stability compared to the parent compound .

tert-Butyl Carbamate Derivatives

Compounds like (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester () replace the benzyl ester with a tert-butyl carbamate group. This substitution reduces electrophilicity and increases lipophilicity, as tert-butyl groups are more hydrophobic than benzyl .

- Synthetic Routes : These derivatives are synthesized via Suzuki coupling and selective hydrogenation, contrasting with the direct esterification methods used for benzyl esters.

- Applications : The tert-butyl group enhances stability under acidic conditions, making these compounds preferable in peptide synthesis .

Key Difference: The tert-butyl carbamate group offers superior protection for amino groups in multi-step syntheses compared to benzyl esters, which are more labile under hydrogenation .

Aromatic Benzyl Esters

Compounds such as caffeic acid benzyl ester (CABE) and ferulic acid benzyl ester (FABE) () feature aromatic backbones instead of pyrrolidine. These exhibit distinct biological activities:

- Antioxidant Properties: CABE and FABE show potent free radical scavenging due to phenolic hydroxyl groups, a feature absent in pyrrolidine-based esters .

- Stability : Aromatic esters are prone to oxidation, whereas pyrrolidin-3-ylmethyl-carbamic acid benzyl ester is more stable under oxidative conditions due to its aliphatic structure.

Azetidine and Piperidine Analogs

Derivatives like (1-Piperidin-3-yl-azetidin-3-ylmethyl)-carbamic acid benzyl ester () replace pyrrolidine with azetidine or piperidine rings. These changes modulate ring strain and basicity:

- Azetidine (4-membered ring) : Higher ring strain increases reactivity but reduces conformational flexibility.

- Piperidine (6-membered ring) : Lower strain enhances stability and bioavailability .

Key Difference : Azetidine analogs may exhibit faster metabolic clearance due to increased reactivity, whereas piperidine derivatives have longer half-lives .

Physicochemical and Functional Comparisons

pH-Dependent Stability

Benzyl ester bonds, including those in this compound, are sensitive to pH:

- Acidic Conditions (pH 4–6) : Promote ester bond formation and stability. For example, DHP-glucuronic acid complexes (DHPGAC) form benzyl ester bonds optimally at pH 4 .

- Neutral/Alkaline Conditions (pH ≥7): Ester bonds hydrolyze, releasing glucuronic acid or enabling nucleophilic attack by amino groups (e.g., protein incorporation) .

Implication : The compound’s stability in biological systems may depend on local pH, affecting its pharmacokinetics .

Data Tables

Table 1: Structural and Functional Comparison

Preparation Methods

Starting Material Preparation

- 1-Benzyl-pyrrolidin-3-ol is commonly used as a key intermediate. It can be prepared or obtained commercially. The benzyl group serves as a protecting group for the nitrogen atom during subsequent reactions.

- The hydroxyl group at the 3-position allows for further functionalization.

Formation of the Carbamate Linkage

- The 1-benzyl-pyrrolidin-3-ol is reacted with carbamoylating agents such as benzyl chloroformate (Cbz-Cl) or isopropyl chloroformate in the presence of a base like triethylamine or sodium hydride .

- The reaction is typically carried out in aprotic solvents such as dichloromethane, toluene, heptane, or hexane at room temperature or slightly elevated temperatures.

- Carbamate formation proceeds via nucleophilic attack of the pyrrolidin-3-ylmethyl amine on the chloroformate, yielding the carbamic acid benzyl ester.

Debenzylation (if required)

- In some synthetic routes, the benzyl protecting group on the nitrogen is removed by catalytic hydrogenation or other debenzylation methods to yield the free amine carbamate.

- This step is carefully controlled to avoid hydrolysis of the carbamate ester.

Purification

- The reaction mixture is typically washed with water, methanol, and ethyl acetate to remove impurities.

- The product is concentrated under vacuum and purified by column chromatography using silica gel with suitable solvent gradients (e.g., ethyl acetate/hexane).

- Final purity is confirmed by HPLC (>95%), NMR (¹H/¹³C), and mass spectrometry.

Representative Reaction Scheme (Based on Patent WO2006018708)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. | 1-Benzyl-pyrrolidin-3-ol + Benzyl chloroformate + Base (e.g., triethylamine) in toluene or hexane | Formation of benzyl carbamate intermediate |

| 2. | Catalytic hydrogenation (Pd/C, H2) | Debenzylation of nitrogen protecting group (optional) |

| 3. | Extraction and purification | Isolation of this compound |

Alternative Synthetic Routes

- Some methods start from pyrrolidin-3-ylmethyl amine , which is reacted directly with benzyl chloroformate under basic conditions to form the carbamate ester.

- Other carbamoylating agents such as isocyanates (e.g., isopropyl isocyanate) can be used to introduce variations in the carbamate moiety.

- Solvent choice and base selection are critical for optimizing yield and selectivity. Common solvents include dichloromethane, toluene, heptane , and bases such as triethylamine, sodium hydride, or sodium methoxide .

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Toluene, hexane, heptane, dichloromethane | Aprotic solvents preferred |

| Temperature | 0°C to room temperature (20–25°C) | Lower temperatures reduce side reactions |

| Base | Triethylamine, sodium hydride, sodium methoxide | Neutralizes HCl byproduct |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Workup | Wash with water, methanol, ethyl acetate | Removes inorganic salts and impurities |

| Purification | Silica gel chromatography | Gradient elution with ethyl acetate/hexane |

Research Findings and Notes

- The presence of the benzyl ester group enhances lipophilicity and stability of the carbamate, facilitating purification and handling.

- Stereochemistry at the pyrrolidine ring (3-position) can affect biological activity; thus, enantiomerically pure starting materials are often used.

- Use of carbodiimides such as EDC·HCl or DCC can assist in coupling reactions where direct carbamoylation is challenging.

- Industrial synthesis may employ continuous flow reactors for better control over reaction parameters and scalability.

- Purity and structural confirmation are achieved by NMR spectroscopy, HPLC, and mass spectrometry .

Summary Table of Key Preparation Steps

| Step No. | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 1-benzyl-pyrrolidin-3-ol | Starting pyrrolidine derivative, benzyl bromide (for N-benzylation) | Protected pyrrolidine intermediate |

| 2 | Carbamate formation | Benzyl chloroformate, base (triethylamine), solvent (toluene) | Pyrrolidin-3-ylmethyl carbamate benzyl ester |

| 3 | Debenzylation (optional) | Pd/C, H2, mild conditions | Free amine carbamate |

| 4 | Purification | Extraction, chromatography | Pure target compound |

Q & A

Q. What are the standard synthetic routes for Pyrrolidin-3-ylmethyl-carbamic acid benzyl ester?

The synthesis typically involves multi-step organic reactions, starting with chiral pyrrolidine derivatives. Key steps include:

- Acylation : Reaction of pyrrolidin-3-ylmethylamine with chloroacetyl chloride or similar agents to introduce the chloroacetyl group.

- Carbamate formation : Coupling with benzyl chloroformate under basic conditions (e.g., using triethylamine) to install the benzyl ester group.

- Purification : Column chromatography or recrystallization to isolate the product. Reaction conditions (temperature, inert atmosphere) are critical to minimize side reactions and ensure high yields (>70%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural elucidation relies on:

- FT-IR : Identifies ester (C=O stretch at ~1730 cm⁻¹) and carbamate (N-H bend at ~1550 cm⁻¹) functional groups.

- NMR : ¹H NMR confirms stereochemistry (e.g., splitting patterns of pyrrolidine protons) and benzyl ester integration. ¹³C NMR verifies carbonyl carbons (e.g., carbamate at ~155 ppm).

- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

The (R)- and (S)-enantiomers exhibit distinct interactions with biological targets. For example:

- The (S)-isomer may show higher binding affinity to enzymes like acetylcholinesterase due to spatial compatibility with active sites.

- Chirality affects metabolic stability; (R)-enantiomers are often more resistant to hepatic degradation. Comparative studies using enantiopure samples and X-ray crystallography are recommended to resolve structure-activity relationships .

Q. How can researchers optimize pH conditions to stabilize benzyl ester bonds during synthesis?

Benzyl ester formation is pH-sensitive:

- Acidic conditions (pH 4–5) : Maximize esterification by protonating competing nucleophiles (e.g., amines), favoring reaction between carbamic acid intermediates and benzyl alcohol derivatives.

- Neutral conditions (pH 7) : Risk side reactions (e.g., amine-quinone methide adducts) that reduce ester yield. Use buffered solutions (e.g., citrate buffer at pH 4) and monitor reaction progress via HPLC to balance ester formation against competing pathways .

Q. How do structural modifications (e.g., chloroacetyl vs. hydroxyethyl substituents) alter the compound’s reactivity?

Substituents modulate electronic and steric effects:

| Substituent | Effect on Reactivity | Biological Implication |

|---|---|---|

| Chloroacetyl (Cl) | Enhances electrophilicity, facilitating nucleophilic attacks (e.g., by serine hydrolases). | Increased enzyme inhibition potential . |

| Hydroxyethyl (OH) | Introduces hydrogen-bonding capacity, improving solubility and target selectivity. | Potential for CNS penetration . |

| Comparative assays (e.g., enzyme kinetics, solubility tests) are critical to validate these effects. |

Q. How can contradictions in reported optimal reaction conditions (e.g., pH, temperature) be resolved?

Discrepancies often arise from differing reaction scales or impurity profiles. Methodological strategies include:

- Design of Experiments (DoE) : Systematically vary pH (4–7), temperature (20–60°C), and solvent polarity to identify robust conditions.

- In situ monitoring : Use techniques like Raman spectroscopy to track ester bond formation in real time.

- Replication : Validate findings across multiple labs to control for equipment-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.